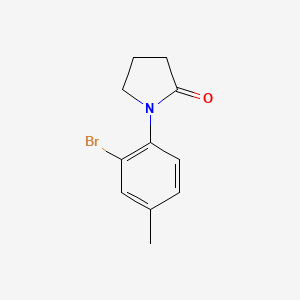
4,6-Dichloro-2-isothiocyanatopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-isothiocyanatopyrimidine is a chemical compound with the molecular formula C5HCl2N3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions and an isothiocyanate group at the 2nd position of the pyrimidine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-isothiocyanatopyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group at the 2nd position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and subsequent isothiocyanation steps are optimized for efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
4,6-Dichloro-2-isothiocyanatopyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, ethanol, and acetonitrile are frequently used solvents.
Catalysts: Palladium-based catalysts are often employed in cross-coupling reactions.
Major Products
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.
Substituted Pyrimidines: Resulting from the substitution of chlorine atoms with various nucleophiles.
科学的研究の応用
4,6-Dichloro-2-isothiocyanatopyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6-Dichloro-2-isothiocyanatopyrimidine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity . This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
類似化合物との比較
Similar Compounds
4,6-Dichloro-5-isocyanatopyrimidine: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4,6-Dichloropyrimidine: Lacks the isothiocyanate group and is used as a precursor in the synthesis of 4,6-Dichloro-2-isothiocyanatopyrimidine.
Uniqueness
This compound is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and addition reactions makes it valuable in the synthesis of diverse chemical entities .
特性
分子式 |
C5HCl2N3S |
|---|---|
分子量 |
206.05 g/mol |
IUPAC名 |
4,6-dichloro-2-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5HCl2N3S/c6-3-1-4(7)10-5(9-3)8-2-11/h1H |
InChIキー |
CGKUGRMUMOQEMT-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1Cl)N=C=S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)

![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)
![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)


![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)


![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)



